molecular formula C20H21N5O B15117483 1-methyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

1-methyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No.: B15117483
M. Wt: 347.4 g/mol
InChI Key: JJBYYSLXODMMGZ-UHFFFAOYSA-N
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Description

1-methyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core with a pyridine-4-carbonyl group and an octahydropyrrolo[3,4-c]pyrrol-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multi-step organic synthesisCommon reagents used in these steps include pyridine derivatives, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-methyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C20H21N5O/c1-23-18-5-3-2-4-17(18)22-20(23)25-12-15-10-24(11-16(15)13-25)19(26)14-6-8-21-9-7-14/h2-9,15-16H,10-13H2,1H3

InChI Key

JJBYYSLXODMMGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5

Origin of Product

United States

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